molecular formula C19H25N3O3 B243272 tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate

tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate

Cat. No. B243272
M. Wt: 343.4 g/mol
InChI Key: SBFTUSOBFRAIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate is a chemical compound used in scientific research. It is a carbamate derivative that has been synthesized for its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects
Tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate in lab experiments is its potential as a drug candidate. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential as a treatment for neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are many future directions for research on tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate. Some potential areas of research include:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Development of new derivatives with improved properties.
3. Testing its efficacy in animal models of inflammation, cancer, and neurodegenerative diseases.
4. Investigating its potential as a treatment for other diseases, such as diabetes and cardiovascular disease.
5. Studying its pharmacokinetics and toxicity in humans.

Synthesis Methods

Tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate can be synthesized through a multi-step process. The first step involves the synthesis of tert-butyl 2-bromoacetate, which is then reacted with benzylamine to form tert-butyl 2-benzylcarbamoylacetic acid. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate.

Scientific Research Applications

Tert-butyl 1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylcarbamate has been used in scientific research as a potential drug candidate. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also shown that it has potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl N-[1-(3,5-dimethylpyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C19H25N3O3/c1-13-11-14(2)22(21-13)17(23)16(12-15-9-7-6-8-10-15)20-18(24)25-19(3,4)5/h6-11,16H,12H2,1-5H3,(H,20,24)

InChI Key

SBFTUSOBFRAIPI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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